Tenovin-D3 -

Tenovin-D3

Catalog Number: EVT-13576436
CAS Number:
Molecular Formula: C22H27Cl3N4O3S
Molecular Weight: 533.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Tenovin-D3 involves several steps that focus on modifying existing tenovin structures to enhance their biological activity and solubility. The synthetic route typically starts from commercially available precursors and includes multiple reaction steps such as amide formation and cyclization to construct the final molecular architecture.

Key technical details include:

  • Starting Materials: The synthesis utilizes various amines and aromatic compounds to build the core structure.
  • Reaction Conditions: Reactions are performed under controlled conditions, often involving solvents like dimethyl sulfoxide and catalysts as necessary.
  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological assays .
Molecular Structure Analysis

Tenovin-D3 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula for Tenovin-D3 is C19H24Cl2N4O2SC_{19}H_{24}Cl_2N_4O_2S, with a molecular weight of approximately 427.39 g/mol. The structure features:

  • Aromatic Rings: Contributing to its stability and interaction with target proteins.
  • Amine Groups: Essential for binding interactions with sirtuins.
  • Chlorine Atoms: Potentially enhancing lipophilicity and bioavailability.

The specific structural arrangement allows Tenovin-D3 to selectively inhibit SirT2 while having minimal effects on other sirtuins .

Chemical Reactions Analysis

Tenovin-D3 primarily acts through the inhibition of deacetylation reactions catalyzed by SirT2. This inhibition leads to an accumulation of acetylated substrates, which can alter various signaling pathways within the cell. Notably:

  • Inhibition Mechanism: Tenovin-D3 binds to the active site of SirT2, preventing it from deacetylating its substrates.
  • Biological Impact: This inhibition results in increased levels of acetylated proteins, which can affect cell cycle progression and apoptosis.

In vitro studies demonstrate that Tenovin-D3 effectively inhibits SirT2 activity at micromolar concentrations, showcasing its potential as a therapeutic agent .

Mechanism of Action

The mechanism by which Tenovin-D3 exerts its effects involves several key processes:

  • Inhibition of SirT2: By binding to SirT2, Tenovin-D3 prevents the enzyme from performing its deacetylation function.
  • Induction of p21 WAF1/CIP1: This compound promotes the expression of p21 in a p53-independent manner, which is crucial for cell cycle regulation. This induction occurs through mechanisms that may involve transcriptional activation pathways distinct from those typically mediated by p53 .
Physical and Chemical Properties Analysis

Tenovin-D3 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide but shows limited water solubility, which can impact its bioavailability in vivo.
  • Stability: The compound remains stable under standard laboratory conditions but should be stored at low temperatures to prevent degradation.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for determining the appropriate conditions for biological assays and potential therapeutic applications .

Applications

Tenovin-D3 has several scientific uses primarily in cancer research:

  • Cancer Therapeutics: Its ability to inhibit SirT2 makes it a candidate for developing treatments aimed at various cancers where sirtuin activity is dysregulated.
  • Cell Cycle Studies: Researchers utilize Tenovin-D3 to study cell cycle dynamics and the role of acetylation in regulating cellular processes.
  • Biological Tool: As a selective inhibitor of SirT2, it serves as a valuable tool for elucidating the functions of this sirtuin in cellular signaling pathways.
Introduction to Sirtuin Biology and Tenovin-D3

Role of Sirtuins in Epigenetic Regulation and Cancer Pathogenesis

Sirtuins (SIRTs) are NAD⁺-dependent class III histone deacetylases (HDACs) comprising seven mammalian isoforms (SIRT1–SIRT7). These enzymes orchestrate critical epigenetic modifications by removing acyl groups (e.g., acetyl, succinyl, malonyl) from lysine residues on histone and non-histone proteins. Their subcellular localization dictates functional specificity: SIRT1, SIRT6, and SIRT7 are nuclear; SIRT2 shuttles between cytoplasm and nucleus; and SIRT3–SIRT5 reside in mitochondria [1] [8]. Sirtuins regulate:

  • Genome stability: SIRT1/6 deacetylate histones (H3K9, H4K16) and repair proteins to suppress chromosomal aberrations [1].
  • Metabolic reprogramming: SIRT3 deacetylates metabolic enzymes (e.g., LDHA), while SIRT2 targets glycolytic regulators like PGAM2 [4] [6].
  • Cell differentiation: SIRT1 modulates stem cell pluripotency via c-Myc stabilization and p53 inactivation [6].

In cancer, sirtuins exhibit context-dependent duality. SIRT1/2 can act as oncogenes by silencing tumor suppressors (e.g., p53) or as tumor suppressors by maintaining genomic integrity. For example, SIRT2 downregulation destabilizes tubulin and promotes aneuploidy, while its overexpression in hepatocellular carcinoma (HCC) degrades tumor suppressor PGAM2 via deacetylation-mediated ubiquitination [1] [4].

Table 1: Sirtuin Isoforms and Their Roles in Cancer

IsoformSubcellular LocalizationKey SubstratesCancer Role
SIRT1Nucleusp53, histones H3/H4Dual: Silences tumor suppressors or promotes DNA repair
SIRT2Cytoplasm/nucleusTubulin, PGAM2, H4K16Tumor promoter: Drives metastasis via substrate destabilization
SIRT3MitochondriaSOD2, LDHATumor suppressor: Inhibits glycolysis and ROS
SIRT6NucleusHistone H3K9, TNF-αTumor suppressor: Maintains telomere integrity

Rationale for Targeting SIRT2 in Oncology

SIRT2 emerges as a high-value oncology target due to its master regulatory roles in tumorigenic processes:

  • Cell cycle dysregulation: SIRT2 deacetylates α-tubulin, enabling centrosome cohesion and mitotic fidelity. Its inhibition induces G2/M arrest and aneuploidy [1] [5].
  • Metabolic adaptation: In HCC, SIRT2 deacetylates PGAM2 at lysine-100, triggering ubiquitin-mediated degradation. This elevates LDHA via STAT3 activation, fueling aerobic glycolysis (Warburg effect) [4].
  • Cancer stemness: SIRT2 maintains stem-like properties in atypical teratoid rhabdoid tumors (ATRT) by stabilizing SMARCB1-deficient chromatin. Inhibition reduces self-renewal and promotes differentiation [7].
  • Therapeutic resistance: SIRT2 upregulation confers chemoresistance in KRAS-mutant colorectal cancers by enhancing stress adaptation pathways [9].

Preclinical evidence confirms SIRT2's therapeutic relevance: Thiomyristoyl (TM), a selective SIRT2 inhibitor, suppresses ATRT xenograft growth by 68% and extends survival in murine models [7].

Table 2: Key Oncogenic Pathways Regulated by SIRT2

PathwaySIRT2 ActionTumor Impact
GlycolysisDeacetylates PGAM2 → ubiquitinationEnhances lactate production in HCC
Mitotic checkpointsDeacetylates α-tubulinPromotes chromosomal instability
StemnessModulates SOX2/OCT4 expressionSustains ATRT tumor-initiating cells
Drug resistanceActivates STAT3 survival signalingImpairs sorafenib efficacy in HCC

Overview of Tenovin-D3 as a Selective SIRT2 Inhibitor

Tenovin-D3 is a second-generation tenovin analog derived from structure-activity relationship (SAR) optimization of Tenovin-6. Key modifications include:

  • 3,5-Dichloro substitutions on the N-benzoyl ring.
  • 4-n-butoxy chain replacing the tert-butyl group [2] [10].

These changes confer enhanced SIRT2 selectivity (IC₅₀ = 0.8 μM) over SIRT1 (IC₅₀ = 21.5 μM), achieving a 26.9-fold selectivity ratio. Unlike pan-sirtuin inhibitors (e.g., AGK2) or Tenovin-6 (SIRT1/2 dual inhibitor), Tenovin-D3 minimally affects SIRT1 even at 60 μM concentrations [2] [10]. Mechanistically, Tenovin-D3:

  • Induces p21CIP1/WAF1 expression independently of p53, arresting the cell cycle in G₁ phase [2].
  • Does not stabilize p53 or activate p53 transcriptional activity, distinguishing it from Tenovin-6 [2].
  • Promotes autophagic flux and synergizes with genotoxic agents by disrupting SIRT2-mediated repair pathways [9].

Validation studies using 1H-NMR deacetylase assays confirmed direct SIRT2 inhibition. The method monitored nicotinamide release from acetylated substrates, avoiding artifacts common in fluorometric screens [10].

Table 3: Comparative Profile of SIRT2 Inhibitors

InhibitorSIRT2 IC₅₀ (μM)SIRT1 Selectivity RatioKey Traits
Tenovin-D30.826.9p53-independent p21 induction
Tenovin-610.02.1Activates p53, pan-sirtuin activity
AGK23.55.0Neuroprotective, moderate selectivity
TM (Thiomyristoyl)0.04650Inhibits demyristoylation activity
SirReal20.14357Induces SIRT2 conformational change

Tenovin-D3’s therapeutic potential is evidenced by its ability to:

  • Reduce self-renewal of leukemia stem cells in chronic myeloid leukemia models [2].
  • Sensitize HCC cells to sorafenib by blocking STAT3/LDHA axis activation [4] [9].
  • Inhibit anchorage-independent growth in HCT116 colon carcinoma cells [9].

Properties

Product Name

Tenovin-D3

IUPAC Name

3,5-dichloro-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-methoxybenzamide;hydrochloride

Molecular Formula

C22H27Cl3N4O3S

Molecular Weight

533.9 g/mol

InChI

InChI=1S/C22H26Cl2N4O3S.ClH/c1-28(2)11-5-4-6-19(29)25-15-7-9-16(10-8-15)26-22(32)27-21(30)14-12-17(23)20(31-3)18(24)13-14;/h7-10,12-13H,4-6,11H2,1-3H3,(H,25,29)(H2,26,27,30,32);1H

InChI Key

FVSPWQVQKHLXPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl.Cl

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